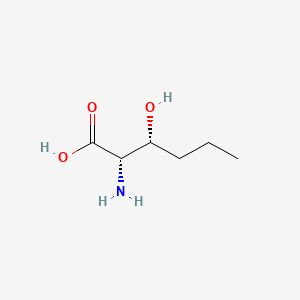

(2s,3r)-2-amino-3-hydroxyhexanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYPWROJNTIRE-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705271 | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-69-3 | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for 2s,3r 2 Amino 3 Hydroxyhexanoic Acid and Its Analogues

Chemoenzymatic and Asymmetric Catalysis

The convergence of chemical and enzymatic strategies, known as chemoenzymatic synthesis, alongside asymmetric catalysis, offers powerful tools for the construction of chiral molecules like (2S,3R)-2-amino-3-hydroxyhexanoic acid with high stereocontrol.

Enantioselective Catalytic Hydrogenation of Enamine Precursors

The asymmetric hydrogenation of enamines is a well-established method for the synthesis of chiral amines and their derivatives. researchgate.netorganic-chemistry.org This approach can be adapted for the synthesis of β-hydroxy-α-amino acids. The general strategy involves the preparation of a β-hydroxy-α-enamine precursor, which is then subjected to hydrogenation in the presence of a chiral catalyst.

A plausible synthetic route to this compound via this method would start from a β-keto ester. This starting material can be converted to an enamine, followed by a reduction of the ketone and subsequent hydrogenation of the enamine. The stereochemistry of the final product is controlled by the chiral catalyst used in the hydrogenation step. Rhodium complexes with chiral phosphine (B1218219) ligands, such as Josiphos-type ligands, have been shown to be effective in the asymmetric hydrogenation of unprotected enamino esters, yielding β-amino esters with high enantioselectivity (93-97% ee). researchgate.net

A key challenge in this approach is the control of both diastereoselectivity and enantioselectivity. The choice of catalyst and reaction conditions is crucial to achieve the desired (2S,3R) stereochemistry.

Table 1: Key Features of Enantioselective Hydrogenation of Enamine Precursors

| Feature | Description |

|---|---|

| Precursor | β-Hydroxy-α-enamine derivative of hexanoic acid |

| Catalyst | Typically Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., Josiphos, BINAP) |

| Key Reaction | Asymmetric hydrogenation of the C=C bond of the enamine |

| Stereocontrol | Achieved through the use of a chiral catalyst |

| Potential Products | Enantiomerically enriched β-amino acids |

Diastereoselective Reductions and Aminations for Chiral Induction (e.g., Ketone Intermediate Reduction with Chiral Catalysts)

A powerful strategy for establishing the two stereocenters of this compound involves the diastereoselective reduction of a ketone intermediate. A common precursor for this method is an α-amino-β-keto ester. The diastereoselective reduction of the β-keto group can be achieved using various chemical and enzymatic methods, with the existing stereocenter at the α-carbon directing the stereochemical outcome of the reduction.

Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the dynamic kinetic resolution of α-amino-β-keto ester hydrochlorides. virginia.edu This process can afford anti-β-hydroxy-α-amino esters with good diastereomeric ratios and high enantioselectivities. virginia.edu The use of a chiral Ru(II) catalyst allows for the conversion of a racemic mixture of the α-amino-β-keto ester into a single diastereomer of the desired β-hydroxy-α-amino ester.

Another approach involves the reduction of 2,3-dihydroisoxazoles, which can be readily prepared and subsequently reduced to yield β-amino ketones and then β-amino alcohols. The reduction to the β-amino alcohol often proceeds with high diastereoselectivity, favoring the syn isomer. nih.gov

Table 2: Comparison of Diastereoselective Reduction Methods

| Method | Catalyst/Reagent | Precursor | Key Features |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru(II) complexes with chiral ligands | α-Amino-β-keto ester | Dynamic kinetic resolution, high diastereo- and enantioselectivity. virginia.edu |

Enzymatic Approaches for Stereocontrol

Enzymes, with their inherent chirality and high specificity, are exceptional catalysts for stereoselective synthesis. Various enzymatic approaches have been developed for the synthesis of β-hydroxy-α-amino acids.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. In the context of synthesizing this compound, an epoxide hydrolase could be used in a kinetic resolution of a racemic 2,3-epoxyhexanoic acid derivative. The enzyme would selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.

The subsequent ring-opening of the enriched epoxide with an amine nucleophile would then yield the desired 2-amino-3-hydroxyhexanoic acid derivative. The regioselectivity of the ring-opening is crucial, and it generally occurs at the less substituted carbon via an SN2 mechanism. mdpi.com While epoxide hydrolases are known to act on a variety of substrates, their application to the specific synthesis of this compound would depend on the substrate specificity of the chosen enzyme. nih.govnih.gov

Acylases are enzymes that catalyze the hydrolysis of N-acylamino acids. This enzymatic activity can be exploited for the kinetic resolution of racemic mixtures of N-acetyl-2-amino-3-hydroxyhexanoic acid. In this process, the acylase will selectively hydrolyze the N-acetyl group from one of the enantiomers, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer.

Penicillin G acylase (PGA) is a particularly versatile enzyme used in the resolution of racemic mixtures of chiral compounds. virginia.edunih.gov It has been shown to catalyze the enantioselective hydrolysis of N-phenylacetylated α- and β-amino acids. researchgate.net The stereoselectivity of the enzyme is a key factor, with some PGAs showing high selectivity for specific enantiomers of β-amino acid derivatives. researchgate.net

Table 3: Enzymatic Resolution Strategies

| Enzyme | Precursor | Principle |

|---|---|---|

| Epoxide Hydrolase | Racemic 2,3-epoxyhexanoic acid derivative | Enantioselective hydrolysis of one epoxide enantiomer. |

Threonine aldolases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde to form a β-hydroxy-α-amino acid. nih.govwikipedia.org These enzymes exhibit strict stereocontrol at the α-carbon, but their selectivity at the β-carbon can vary. nih.gov

For the synthesis of this compound, an L-threonine aldolase (B8822740) could be employed to catalyze the condensation of glycine with butanal. The success of this reaction is highly dependent on the substrate specificity of the enzyme. While many threonine aldolases accept a range of aromatic aldehydes, their activity with aliphatic aldehydes like butanal can be lower. acs.org However, some low-specificity L-threonine aldolases have been identified that can utilize a broader range of aldehyde substrates. nih.gov

Engineering of threonine aldolases has also been a successful strategy to improve their activity and diastereoselectivity for non-natural substrates. acs.orgrsc.org

Table 4: Threonine Aldolase in the Synthesis of this compound

| Feature | Description |

|---|---|

| Enzyme | L-Threonine Aldolase |

| Substrates | Glycine and Butanal |

| Reaction | Aldol condensation |

| Key Challenge | Substrate specificity of the enzyme for aliphatic aldehydes. acs.org |

| Potential for Improvement | Protein engineering to enhance activity and stereoselectivity. acs.orgrsc.org |

Chiral Pool and Classical Organic Synthesis Routes

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.gov This approach is a cornerstone of modern organic synthesis, providing an efficient pathway to stereochemically defined targets. nih.govCurrent time information in Pasuruan, ID. Classical organic synthesis, in parallel, offers a versatile toolbox of reactions that can be adapted for the construction of intricate molecular architectures.

Derivatization from Carbohydrate Scaffolds (e.g., D-glucose)

Carbohydrates, such as D-glucose, are abundant and inexpensive chiral starting materials, making them ideal for chiral pool synthesis. nih.gov Their multiple stereocenters and functional groups can be strategically manipulated to construct the desired stereochemistry in the target molecule. A notable example is the synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a structural analogue of this compound. This synthesis commences from D-glucose, where the functional groups at the C3 and C4 positions are methodically altered to achieve the desired (2S,3R) configuration. nih.govalmerja.net This "chiron approach" has also been successfully applied starting from other chiral precursors like D-mannitol. nih.gov The synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP) has been achieved stereoselectively using Garner's aldehyde as a common starting material, further demonstrating the utility of chiral pool-derived aldehydes in constructing vicinal amino alcohol functionalities. Current time information in Pasuruan, ID.

Table 1: Key Steps in the Synthesis of a (2S,3R)-α-hydroxy-β-amino acid Analogue from D-glucose

| Step | Description | Key Reagents/Intermediates |

| 1 | Functional group manipulation at C3 and C4 of D-glucose | D-glucose |

| 2 | Wittig reaction and subsequent hydrogenation | Phosphonium ylide, Pd/C |

| 3 | Hydrolysis and oxidative cleavage | TFA:H₂O, NaIO₄ |

| 4 | Reduction and silylation | NaBH₄, TBDPSCl |

| 5 | Azide formation via Mitsunobu reaction | DPPA, DIAD |

| 6 | Deprotection and oxidation to the final azido (B1232118) acid | TBAF, Oxidation reagents |

| 7 | Final reduction to the amino acid | Pd/C, H₂ |

Multicomponent Condensation Reactions for Vicinal Hydroxylamino Acid Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. nih.gov Lewis acid-catalyzed three-component condensation reactions are particularly effective for the diastereoselective synthesis of syn α-hydroxy-β-amino esters. almerja.net These reactions typically involve an aldehyde, an amine (like benzylamine), and a ketene (B1206846) silyl (B83357) acetal (B89532). almerja.net The choice of Lewis acid is crucial for controlling the stereochemical outcome. This methodology allows for the direct formation of the vicinal hydroxylamino acid backbone with high diastereoselection and yield, avoiding the need for the isolation of intermediates. almerja.net The reaction is believed to proceed through the formation of an iminium ion, which then reacts with the ketene silyl acetal. nih.gov

Table 2: Components of a Lewis Acid-Catalyzed Three-Component Condensation

| Component | Role | Example |

| Aldehyde | Electrophile | Various aliphatic and aromatic aldehydes |

| Amine | Nucleophile | Benzylamine |

| Ketene Silyl Acetal | Nucleophile | Derived from Ley's lactones |

| Lewis Acid | Catalyst | Various Lewis acids |

Asymmetric Induction in β-Lactam Synthesis Pathways (e.g., Staudinger Reaction)

The synthesis of β-lactams, four-membered cyclic amides, serves as a powerful strategy for the preparation of β-amino acids and their derivatives. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the asymmetric synthesis of β-lactams. nih.govresearchgate.net By employing chiral auxiliaries on either the ketene or the imine, high levels of diastereocontrol can be achieved, leading to the formation of enantiopure β-lactams. nih.govresearchgate.net These cyclic intermediates can then be hydrolyzed to afford the corresponding open-chain β-amino acids. The stereochemistry of the final product is dictated by the stereochemistry of the β-lactam precursor. This approach has been widely used to access a variety of natural and non-natural amino acids. nih.govresearchgate.net The reaction mechanism is generally considered to be a stepwise process, and the stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on the reactants. nih.gov

Synthesis of Trifluoromethylated and Other Functionalized Analogues

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of trifluoromethylated analogues of this compound is of considerable interest for developing new therapeutic agents. One approach involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to β-keto-benzyl-O-oximes derived from natural monoterpenes like (+)-nopinone and (-)-verbanone. scielo.org.mx This reaction proceeds with high chemo- and stereoselectivity. scielo.org.mx The resulting trifluoromethylated intermediates are then reduced to the corresponding α-trifluoromethyl-β-amino alcohols. scielo.org.mx Another strategy for creating functionalized analogues involves the transformation of α-hydroxy acids or N-acyl-α-amino acids into α-trifluoromethylated acyloins using trifluoroacetic anhydride. acs.org

Table 3: General Procedure for Trifluoromethylated Amino Alcohol Synthesis

| Step | Description | Key Reagents |

| 1 | Synthesis of β-keto-benzyl-O-oximes | Monoterpene, Benzyl-O-hydroxylamine |

| 2 | Nucleophilic trifluoromethylation | Ruppert-Prakash reagent (TMSCF₃) |

| 3 | Reduction of the oxime and other functional groups | LiAlH₄ |

Four-Step Synthetic Pathways for Analogues (e.g., Bromination, Ammonolysis, Phenylacetylation)

A classical and versatile approach to the synthesis of α-amino acids and their analogues involves a sequence of well-established reactions. One such pathway begins with the α-bromination of a carboxylic acid or its ester derivative. This is followed by nucleophilic substitution of the bromine atom with an amine source, a reaction known as ammonolysis, to introduce the amino group. The final step often involves the protection of the newly introduced amino group, for instance, through acylation.

While a specific four-step sequence of bromination, ammonolysis, and phenylacetylation for the direct synthesis of this compound analogues is not extensively documented as a named reaction series, the individual steps are fundamental in amino acid synthesis. For instance, the direct amination of α-bromocarboxylic acids is a known method for preparing α-amino acids. nih.gov The subsequent N-acylation, such as N-benzoylation, is a common protecting group strategy and has been used in the synthesis of various amino acid derivatives. Phenylacetic acid and its derivatives can be produced through the biotransformation of phenylalanine, highlighting a potential biosynthetic link.

Biosynthetic Pathways and Natural Product Origins of 2 Amino 3 Hydroxyhexanoic Acid Derivatives

Identification and Characterization in Natural Sources (e.g., Fungal Species)

The non-proteinogenic amino acid (2s,3r)-2-amino-3-hydroxyhexanoic acid is a structural component found in various natural products, although it is not as common as its four-carbon analog, threonine. nih.govmolport.com Its presence is often as a building block within larger, complex molecules synthesized by microorganisms. For example, derivatives with longer alkyl chains, such as (2S,3R)-2-amino-3-hydroxyicosanoic acid (a 20-carbon chain), have been identified, indicating a family of related structures. nih.gov

While the specific this compound moiety is a known chemical entity, detailed isolations from fungal sources are often in the context of larger peptide or depsipeptide structures. For instance, the β-hydroxy amino acid unit is a common feature in many bioactive depsipeptides from marine cyanobacteria. Antifungal research has also focused on similar structures, such as (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), which inhibits homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov This suggests that fungal and bacterial biosynthetic machinery is capable of producing a variety of such hydroxylated amino acids.

The table below summarizes examples of related or analogous β-hydroxy amino acids found in natural products, highlighting the diversity of these building blocks.

| Compound Moiety | Parent Natural Product Class | Typical Source Organism | Structural Significance |

|---|---|---|---|

| (2S,3R)-3-Amino-2-hydroxydecanoic acid | Microginin (Linear Pentapeptide) | Microcystis aeruginosa (Cyanobacterium) | N-terminal non-proteinogenic amino acid segment. nih.gov |

| (2S,3R)-Hmoa / (2R,3S)-Hmoa | Hantupeptins, Trungapeptins (Depsipeptides) | Marine Cyanobacteria | β-hydroxy acid moieties contributing to structural diversity. |

| (S)-2-Amino-4-oxo-5-hydroxypentanoic acid | RI-331 (Antifungal Antibiotic) | Streptomyces sp. | Inhibitor of the aspartate family of amino acids biosynthesis. nih.gov |

Enzymatic Steps in Endogenous Production and Conversion

The biosynthesis of β-hydroxy-α-amino acids like this compound typically involves a sequence of enzymatic reactions that modify common metabolic precursors. While the exact pathway for this specific hexanoic acid derivative is not extensively detailed in isolation, the general enzymatic steps can be inferred from the biosynthesis of similar compounds and non-ribosomal peptide synthesis (NRPS) or hybrid NRPS-polyketide synthase (PKS) assembly lines.

Key enzymatic transformations likely include:

Hydroxylation: A hydroxyl group is introduced at the C3 (beta) position of a hexanoic acid derivative. This is often catalyzed by hydroxylases, such as cytochrome P450 monooxygenases or Fe(II)/2-oxoglutarate-dependent dioxygenases.

Amination: An amino group is installed at the C2 (alpha) position. This can be achieved through the action of aminotransferases, which transfer an amino group from a donor molecule like glutamate (B1630785) or glutamine to an α-keto acid precursor.

An alternative route could involve the modification of a pre-existing amino acid. For example, pathways for branched-chain amino acids (valine, leucine (B10760876), isoleucine) involve acetohydroxyacid synthase, which could potentially act on different keto-acid substrates to generate precursors for novel amino acids. nih.gov In some bacterial systems, a three-enzyme pathway has been identified for creating a related cyclic structure, 2-amino-3-hydroxycyclopent-2-enone (C5N), from succinyl-CoA and glycine (B1666218), showcasing how primary metabolites are converted into complex building blocks. nih.gov One of the enzymes in this pathway, an acyl-CoA ligase, showed promiscuity towards various fatty acids, suggesting an evolutionary link to fatty acid metabolism. nih.gov

The table below outlines the plausible enzymatic steps and the classes of enzymes involved.

| Enzymatic Step | Enzyme Class | Substrate (Example) | Product | Cofactor (if applicable) |

|---|---|---|---|---|

| Hydroxylation | Dioxygenase / Monooxygenase | Hexanoyl-CoA or similar precursor | 3-Hydroxyhexanoyl-CoA | Fe(II), 2-Oxoglutarate, O2 |

| Amination | Aminotransferase | 2-Keto-3-hydroxyhexanoic acid | 2-Amino-3-hydroxyhexanoic acid | Pyridoxal Phosphate (PLP) |

| Acyl-CoA Ligation | Acyl-CoA Ligase | Hexanoic Acid | Hexanoyl-CoA | ATP, CoA |

Engineered Microbial Pathways for De Novo Biosynthesis and Analog Production

Metabolic engineering offers a powerful platform for the de novo biosynthesis of non-proteinogenic amino acids like this compound and its analogs. By introducing and optimizing heterologous enzyme cascades in microbial hosts such as E. coli, researchers can produce valuable chemical synthons that are difficult to obtain through traditional chemical synthesis.

A common strategy involves leveraging precursor metabolites from the host's central metabolism. For instance, the biosynthesis of 3-amino-2-hydroxy acetophenone (B1666503) (3AHAP), an intermediate for the asthma drug pranlukast, was achieved using a three-enzyme system. chemistryviews.org This system coupled a nitroreductase (nbzA) and a mutase (habA) with a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration, achieving yields up to 580 mg/L after optimization. chemistryviews.org

The production of such specialized amino acids can be enhanced through several strategies:

Enzyme Engineering: Site-directed mutagenesis can improve the activity, substrate specificity, and stability of key enzymes. For example, expanding the active pocket of the enzyme habA increased its affinity for the substrate and boosted final product yield. chemistryviews.org

Pathway Optimization: Adjusting the expression levels and molar ratios of the enzymes in the pathway is crucial to prevent the accumulation of toxic intermediates and maximize flux towards the desired product. chemistryviews.org

Host Engineering: Modifying the host organism to increase the supply of necessary precursors (e.g., specific keto-acids or amino donors) and cofactors can further enhance production titers.

The following table details an example of an engineered pathway for a related amino-hydroxy compound.

| Target Product | Host Organism | Key Enzymes Introduced | Precursor | Reported Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-hydroxy acetophenone | In vitro system (enzymes from E. coli) | Nitrobenzene nitroreductase (nbzA), Hydroxylaminobenzene mutase (habA), Glucose dehydrogenase (GDH) | m-Nitroacetophenone | 580 mg/L | chemistryviews.org |

Metabolic Intermediacy within Broader Biological Systems (e.g., Fatty Acid Metabolism, Carnitine Biosynthesis)

The structure of this compound suggests potential links to broader metabolic networks, particularly fatty acid and carnitine metabolism, due to its carbon backbone and hydroxylation pattern.

Fatty Acid Metabolism: Fatty acids are fundamental to energy storage and cellular structure. creative-proteomics.comnih.gov Their metabolism involves both synthesis (lipogenesis) and degradation (β-oxidation). creative-proteomics.com During β-oxidation, fatty acyl-CoA molecules are broken down into acetyl-CoA units. creative-proteomics.com An intermediate in this process is L-3-hydroxyacyl-CoA. The six-carbon backbone of 2-amino-3-hydroxyhexanoic acid is structurally related to intermediates of short- and medium-chain fatty acid metabolism. mdpi.com Furthermore, the degradation products of some biodegradable polymers like polycaprolactone (B3415563) (PCL) include 6-hydroxyhexanoic acid, which can be further metabolized. mdpi.com It is plausible that precursors for the biosynthesis of 2-amino-3-hydroxyhexanoic acid could be shunted from the fatty acid metabolic pool.

Carnitine Biosynthesis: Carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.gov Its biosynthesis begins with the amino acid lysine (B10760008), which is converted to ε-N-trimethyllysine. nih.gov A key step is the hydroxylation of Nε-trimethyllysine by the enzyme Nε-trimethyllysine hydroxylase (TMLH), a 2-oxoglutarate-dependent dioxygenase, to produce 3-hydroxy-Nε-trimethyllysine. nih.gov This reaction creates a β-hydroxy amine structure. The product of human TMLH has been identified as (2S,3S)-3-hydroxy-Nε-trimethyllysine. nih.gov Although the stereochemistry at the C3 position differs from the (3R) configuration of the title compound, the enzymatic logic of hydroxylating a lysine-derived backbone demonstrates a clear biochemical precedent for generating such structures from primary metabolites. The enzymes involved in carnitine biosynthesis are expressed in the gut, highlighting the de novo synthesis capabilities in various tissues. nih.gov Dysregulation of both fatty acid and amino acid metabolism, including acylcarnitines, is observed in metabolic diseases. nih.gov

Structural Modifications and Application in Bioactive Analogues Research

Design and Synthesis of Stereoisomers and Homologues of (2S,3R)-2-Amino-3-hydroxyhexanoic Acid

The biological activity of α-amino-β-hydroxy acids is highly dependent on their stereochemistry. Consequently, significant research has been dedicated to the stereoselective synthesis of various stereoisomers and homologues of this compound. The precise arrangement of the amino and hydroxyl groups is critical for molecular recognition and interaction with biological targets.

Several synthetic strategies have been developed to achieve high stereocontrol. For instance, a common approach for synthesizing the (2S,3R) and (2S,3S) stereoisomers of related structures, such as 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), utilizes Garner's aldehyde as a chiral starting material, allowing for the controlled construction of the desired stereocenters. elsevierpure.com Another powerful method involves using natural carbohydrates like D-glucose as a chiral pool. Through directed manipulation of the functional groups at specific carbon atoms (C3 and C4), scientists can synthesize naturally occurring non-proteinogenic amino acids like (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA) and its enantiomer with high enantioselectivity. nih.govnih.govresearchgate.netbeilstein-journals.org

Other synthetic methodologies include:

The enantioselective introduction of amino and hydroxyl groups to olefinic acids via asymmetric epoxidation, dihydroxylation, or aminohydroxylation. nih.gov

Asymmetric synthesis of β-lactams through a Staudinger reaction, which can then be converted to the target amino acids. nih.gov

Lewis acid-catalyzed multicomponent condensation reactions involving an aldehyde, an amine, and ketene (B1206846) silyl (B83357) acetal (B89532) derivatives. nih.gov

These methods provide access to a diverse range of stereoisomers, enabling detailed structure-activity relationship (SAR) studies. For example, in the development of analogues of the aminopeptidase (B13392206) inhibitor bestatin (B1682670), the synthesis of all eight possible stereoisomers revealed that the 2S configuration was crucial for strong inhibitory activity. nih.govresearchgate.net

Table 1: Synthetic Approaches to Stereoisomers and Homologues

| Target Stereoisomer/Homologue | Precursor/Starting Material | Key Synthetic Strategy | Reference |

|---|---|---|---|

| (2S,3R)- and (2S,3S)-ADHP | Garner's Aldehyde | Stereocontrolled construction of stereocenters | elsevierpure.com |

| (2S,3R)-α-Hydroxy-β-aminodecanoic acid (AHDA) | D-Glucose | Directed manipulation of C3 and C4 functional groups | nih.govnih.govresearchgate.net |

| syn-β-Amino-α-hydroxy acids | Chiral α-hydroxy β,γ-unsaturated esters | Diastereoselective cyclization via 2-oxazolidinone (B127357) derivatives | researchgate.net |

| (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | D-Gulonic acid-γ-lactone | Chirospecific synthesis from a sugar pool | researchgate.net |

Strategic Functionalization for Peptide and Complex Molecule Integration

The this compound scaffold is a key component in a variety of bioactive natural products. Its amino and hydroxyl groups serve as versatile handles for strategic functionalization, allowing for its incorporation into peptides and other complex molecular architectures. This integration is fundamental to the biological function of molecules like the anticancer drug Taxol and the protein kinase inhibitor balanol, both of which contain a chiral α-hydroxy-β-amino acid fragment. nih.govbeilstein-journals.org

In peptide synthesis, protecting groups are essential to control reactivity. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group of derivatives like (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, ensuring its compatibility with standard solid-phase peptide synthesis protocols. This allows for the precise insertion of the non-standard amino acid into a growing peptide chain.

The α-hydroxy-β-amino acid unit is particularly notable as the N-terminal component of linear pentapeptides such as microginin, an angiotensin-converting enzyme (ACE) inhibitor isolated from cyanobacteria. nih.govbeilstein-journals.org It is also a core structural element in bestatin and valinoctin. nih.govbeilstein-journals.org The synthesis of these complex molecules often requires a "chiron approach," where a readily available chiral molecule, like a carbohydrate, is used as a template to construct the desired non-proteinogenic amino acid segment before its integration into the final peptide. nih.gov This strategy ensures the correct stereochemistry, which is paramount for the molecule's therapeutic activity.

Investigation of Specific Derivatives

Modifying the side chain of this compound, particularly by introducing branching, has been a fruitful strategy for creating analogues with diverse properties. These branched-chain derivatives serve as important chiral building blocks for synthesizing more complex molecules and have been studied for their potential roles in metabolic pathways and as enzyme inhibitors. The altered steric bulk and lipophilicity of the side chain can significantly influence binding affinity and selectivity for biological targets.

Examples of these analogues include:

(2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid: An analogue where the hexanoic acid chain has a methyl branch at the 5-position. bldpharm.com

(2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid: Also known as β-Hydroxyleucine, this derivative features a methyl branch at the 4-position. molport.com

2-Amino-3,3-dimethylpentanoic acid: This compound has two methyl groups at the 3-position, creating a quaternary carbon center. nih.gov

2-Amino-3-hydroxy-5,5-dimethylhexanoic acid: Features a gem-dimethyl group at the 5-position of the hexanoic acid chain. bldpharm.com

These derivatives are valuable tools in chemical biology and drug discovery, providing a platform for exploring how structural changes in the side chain impact biological function.

Table 2: Selected Branched-Chain Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | CAS Number |

|---|---|---|---|---|

| (2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid | C₇H₁₅NO₃ | 161.20 | Methyl group at C5 | 910891-85-9 |

| (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid | C₆H₁₃NO₃ | 147.17 | Methyl group at C4 | 10148-70-6 |

| 2-Amino-3,3-dimethylpentanoic acid | C₇H₁₅NO₂ | 145.20 | Gem-dimethyl group at C3 | 5632-92-8 |

| 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid | C₈H₁₇NO₃ | 175.22 | Gem-dimethyl group at C5 | 1491665-59-8 |

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated derivatives of this compound have been synthesized to explore these effects. An example is (2R,3S)-2-amino-3-fluorohexanoic acid , which incorporates a fluorine atom at the 3-position in place of the hydroxyl group. nih.gov This substitution dramatically alters the electronic properties and hydrogen bonding capacity of the molecule, offering a way to fine-tune its interactions with biological targets. The synthesis and evaluation of such fluorinated analogues are crucial for developing next-generation therapeutic agents with improved pharmacological profiles.

The (2S,3R)-α-amino-β-hydroxy acid motif is a cornerstone of several important peptidomimetics, where it often plays a direct role in enzyme inhibition.

Microginin Analogues: Microginin is a linear pentapeptide that acts as an ACE inhibitor. nih.govbeilstein-journals.org Its N-terminus is capped by a non-proteinogenic amino acid, (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), which is a homologue of this compound. The synthesis of microginin and its analogues relies on the preparation of this specific chiral building block, often from carbohydrate precursors like D-glucose, to ensure the correct stereochemistry required for biological activity. nih.govnih.govbeilstein-journals.org

Bestatin Analogues: Bestatin, or [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a potent, slow-binding inhibitor of aminopeptidases, including aminopeptidase B and leucine (B10760876) aminopeptidase. nih.govnih.gov The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) portion is critical for its inhibitory mechanism. researchgate.net Extensive research into bestatin analogues has shown that the (2S) configuration of the hydroxyl group is vital for stabilizing the initial enzyme-inhibitor complex. nih.govnih.gov Modifications to both the AHPBA side chain and the adjacent L-leucine residue have been explored to enhance potency and selectivity. For example, substituting the L-leucine with isoleucine resulted in slightly increased activity, while substitutions with other amino acids generally led to decreased activity. nih.gov

Table 3: Integration into Bioactive Peptidomimetics

| Peptidomimetic | Core Amino Acid Analogue | Biological Target | Reference |

|---|---|---|---|

| Microginin | (2S,3R)-α-Hydroxy-β-aminodecanoic acid (AHDA) | Angiotensin-Converting Enzyme (ACE) | nih.govnih.govbeilstein-journals.org |

| Bestatin | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) | Aminopeptidase B, Leucine Aminopeptidase | nih.govresearchgate.netnih.gov |

DNA-Templated Synthesis (DTS) is an advanced technology used to generate vast libraries of complex molecules, such as macrocycles, for drug discovery. nih.gov This method uses the sequence information of DNA to direct the stepwise assembly of chemical building blocks. Chiral, non-standard amino acids are highly valuable in this context as they introduce three-dimensional complexity and structural diversity into the resulting libraries.

Derivatives of this compound, with their defined stereochemistry and modifiable side chains, are excellent candidates for use as building blocks in DTS. By incorporating building blocks with increased steric bulk or constrained conformations, researchers can access novel chemical space that is often unexplored by traditional combinatorial chemistry. nih.gov The fixed spatial arrangement of the amino and hydroxyl groups in these derivatives provides a rigid scaffold that can pre-organize the macrocyclic structure, potentially leading to compounds with high affinity and selectivity for their protein targets. While specific use of this compound itself in published DTS libraries is not detailed, the principles of the technology highlight the immense potential for its derivatives as key components in the synthesis of next-generation bioactive macrocycles. nih.gov

Research on Derivatives as Corrosion Inhibitors

The field of corrosion inhibition has seen a significant shift towards environmentally friendly "green" inhibitors, with amino acids and their derivatives emerging as promising candidates. researchgate.netuobaghdad.edu.iq These biomolecules are non-toxic, biodegradable, and readily available. Their inhibitory action stems from their ability to adsorb onto metal surfaces, forming a protective film that mitigates corrosion. This adsorption typically occurs through the lone pair electrons of heteroatoms (like nitrogen in the amino group and oxygen in the carboxyl and hydroxyl groups) and any π-electrons present in the molecular structure, which interact with the vacant d-orbitals of the metal. researchgate.net

While direct research on this compound as a primary corrosion inhibitor is not extensively documented in publicly available literature, studies on structurally similar compounds, particularly other β-hydroxy-α-amino acids, provide significant insights into its potential. The presence of the amino (-NH₂), carboxyl (-COOH), and hydroxyl (-OH) groups makes it a molecule of interest for such applications.

A key example is threonine, or (2S,3R)-2-amino-3-hydroxybutanoic acid, a shorter-chain homolog of the subject compound. nih.gov Research has explored derivatives of such amino acids for corrosion protection. For instance, a novel corrosion inhibitor was synthesized through the condensation reaction of 4-amino acetophenone (B1666503) with threonine. This derivative demonstrated effective inhibition for carbon steel in acidic environments, an effect attributed to the presence of multiple adsorption centers, including the N and O atoms and the aromatic ring.

Modern research also focuses on advanced delivery systems for these inhibitors. One innovative approach involves intercalating amino acids into smart nanocarriers like Layered Double Hydroxides (LDH). mdpi.com For example, glutamine-modified LDH has been shown to act as a "smart" inhibitor container, releasing the amino acid in response to corrosive ions like chloride, thereby providing on-demand protection for steel. mdpi.com This strategy of creating derivatives or formulations that allow for controlled release enhances the efficiency and longevity of the corrosion protection.

The inhibition efficiency of amino acid derivatives is influenced by several factors, including the molecular structure, the concentration of the inhibitor, and the nature of the corrosive medium. The general mechanism involves the inhibitor molecule displacing water molecules from the metal surface and forming a stable, adsorbed layer. The strength and stability of this layer determine the degree of protection.

Table 1: Examples of Amino Acid Derivatives Studied as Corrosion Inhibitors

| Derivative Class | Base Amino Acid (Example) | Metal/Alloy | Corrosive Medium | Key Findings |

| Schiff Bases | Threonine | Carbon Steel | 0.5 N HCl | Effective inhibition due to multiple adsorption centers (N, O atoms, aromatic ring). |

| Layered Double Hydroxide (LDH) Nanocarriers | Glutamine | Carbon Steel | 3.5% NaCl | "Smart" release of inhibitor in the presence of chlorides, providing active protection. mdpi.com |

| Small Peptides | L-Cysteine | Iron | Acidic Solution | Inhibition efficiency increases with peptide chain length due to a higher number of reaction centers. uobaghdad.edu.iq |

This table is generated based on research on analogous compounds to illustrate the scope of derivatives in corrosion inhibition.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For the class of β-hydroxy-α-amino acids, to which this compound belongs, these studies are crucial as this structural motif is a key component in a wide array of biologically active natural products, including antibiotics and enzyme inhibitors. acs.org

While comprehensive SAR studies specifically for this compound are not widely published, research on close structural analogs allows for informed inferences. The stereochemistry, the length of the alkyl chain, and the presence and position of the hydroxyl and amino groups are all critical determinants of biological function.

A study on the stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acid (AHBA) analogues, such as (2S,3R)-3-amino-2-hydroxydecanoic acid, highlights the importance of this class of compounds in biological contexts, meriting SAR investigations. nih.gov Research into tertiary amine derivatives of various carboxylic acids, including hexanoic acid, has demonstrated how modifications to the core structure significantly influence biological effects, such as the inhibition of enzymes like acetylcholinesterase (AChE). nih.gov In one such study, while cinnamic acid derivatives were most potent, the comparison with hexanoic acid derivatives revealed that the nature of the acidic scaffold is a crucial factor for activity. nih.gov

SAR analyses often reveal that specific functional groups and their spatial arrangement are essential for interaction with biological targets like receptors or enzymes. For example, in a study of hydroxylated and prenylated xanthones, it was found that the anti-proliferative activity was substantially influenced by the position and number of hydroxyl groups. researchgate.net Specifically, a hydroxyl group positioned ortho to a carbonyl function was found to contribute significantly to cytotoxicity. researchgate.net This principle, where the relative positioning of functional groups is key, is broadly applicable in SAR.

The core structure of this compound possesses several points for potential modification to probe SAR:

The Alkyl Chain (Propyl Group): The length, branching, and saturation of this chain can be altered to study its effect on lipophilicity and steric interactions with a target binding site.

The Hydroxyl Group: Its position and stereochemistry are critical. Modifications, such as esterification or replacement with other functional groups, can reveal its role in hydrogen bonding.

The Amino Group: Acylation or alkylation of the amino group can modulate its basicity and hydrogen-bonding capability.

Table 2: Illustrative SAR Principles from Related Compound Classes

| Compound Class | Structural Modification | Observed Effect on Biological Activity | SAR Principle Illustrated | Reference |

| Tertiary Amine Derivatives of Hexanoic Acid | Alteration of aminoalkyl side chain and its position | Markedly influences inhibitory effects on Acetylcholinesterase (AChE). | The nature and position of substituents are critical for enzyme inhibition. | nih.gov |

| Hydroxylated Xanthones | Position and number of hydroxyl and prenyl groups | Substantially influences anti-proliferative activity against cancer cell lines. | Specific functional group positioning is key for cytotoxicity. | researchgate.net |

| N-(hydroxy)peptides | Insertion of N-(hydroxy) α-amino acids | Stabilizes β-sheet structures through specific hydrogen-bonding patterns. | Control over hydrogen bond donor/acceptor abilities influences macromolecular structure. | nih.gov |

This table provides examples from related research to demonstrate common SAR principles that would be applicable to the study of this compound derivatives.

Advanced Spectroscopic and Chromatographic Characterization in Chiral Research

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the three-dimensional arrangement of atoms in a chiral molecule is fundamental to understanding its biological activity and chemical properties. For a molecule like (2s,3r)-2-amino-3-hydroxyhexanoic acid, with two stereocenters, this involves determining both the absolute configuration at each center and the relative stereochemistry between them.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as the gold standard for the determination of the three-dimensional structure of a crystalline compound. nih.gov The technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure, including the precise arrangement of atoms and the stereochemistry at chiral centers, can be built. nih.gov

Table 1: Key Aspects of X-ray Crystallography for Chiral Molecules

| Feature | Description |

| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. |

| Requirement | A well-ordered single crystal of the purified compound. |

| Output | A three-dimensional electron density map of the molecule. |

| Information Yielded | Bond lengths, bond angles, and absolute and relative stereochemistry. |

| Significance | Provides definitive and unambiguous structural proof. |

Application of Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores within the molecule. Electronic Circular Dichroism (ECD), which probes electronic transitions in the UV-visible region, and Vibrational Circular Dichroism (VCD), which investigates vibrational transitions in the infrared region, are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

The application of VCD to amino acids has been a subject of significant research. acs.orgnih.gov The technique is sensitive to the mutual orientation of different functional groups, providing detailed three-dimensional structural information. wikipedia.org For this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of its functional groups (e.g., C=O stretch, N-H bend, O-H bend). The sign and intensity of these VCD bands are directly related to the absolute configuration of the stereocenters. nih.gov By comparing the experimental VCD spectrum with quantum chemical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration can be confidently assigned. nih.govacs.org

Table 2: Comparison of ECD and VCD for Stereochemical Analysis

| Technique | Spectral Region | Probed Transitions | Key Strengths |

| ECD | UV-Visible | Electronic | High sensitivity for chromophoric molecules. |

| VCD | Infrared | Vibrational | Provides rich structural information for a wide range of molecules, including those without strong UV chromophores. wikipedia.orgrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds, specific NMR techniques can be employed to determine both diastereomeric and enantiomeric purity.

To determine diastereomeric purity, standard ¹H or ¹³C NMR spectroscopy is often sufficient. Diastereomers have different physical properties and, consequently, their NMR spectra will exhibit distinct signals with different chemical shifts and coupling constants. For a mixture of diastereomers of 2-amino-3-hydroxyhexanoic acid, one could, in principle, integrate the signals corresponding to each diastereomer to determine their relative ratio.

The determination of enantiomeric purity by NMR is more challenging as enantiomers are spectroscopically indistinguishable in an achiral environment. To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used. nih.gov A CDA reacts with the enantiomeric mixture to form a pair of diastereomers, which can then be distinguished by NMR. rsc.org For amino acids, common CDAs include Mosher's acid or its acyl chloride, and various fluorinated reagents. rsc.orgresearchgate.net For instance, derivatization of a racemic mixture of an amino acid with a chiral fluorinated agent allows for the determination of enantiomeric excess using ¹⁹F NMR, which often provides baseline-separated signals for the resulting diastereomers. rsc.orgresearchgate.net

Table 3: NMR Approaches for Stereochemical Purity Assessment

| Purity Type | NMR Method | Principle |

| Diastereomeric | Standard ¹H or ¹³C NMR | Diastereomers are chemically distinct and exhibit different NMR signals. nih.gov |

| Enantiomeric | NMR with Chiral Derivatizing Agents (CDAs) | Enantiomers are converted into diastereomers with distinct NMR spectra. mdpi.com |

| Enantiomeric | NMR with Chiral Solvating Agents (CSAs) | Transient diastereomeric complexes are formed, leading to observable differences in chemical shifts. nih.gov |

Enantiomeric Purity Assessment through Chiral Chromatography (e.g., HPLC)

Chiral chromatography is a powerful technique for the separation of enantiomers, making it essential for assessing the enantiomeric purity of compounds like this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach. scas.co.jpazypusa.com

CSPs are designed to interact differently with the two enantiomers of a chiral analyte, leading to different retention times and thus, separation. scas.co.jp There are various types of CSPs, including those based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. scas.co.jp For the separation of amino acid enantiomers, ligand-exchange chromatography is also a widely used technique. scas.co.jp

Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed. This converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The choice of the chiral column or derivatization reagent is crucial and often requires methodical screening to achieve optimal separation. nih.govnih.gov The enantiomeric excess can be accurately determined by integrating the peak areas of the separated enantiomers in the chromatogram. mdpi.com

Mass Spectrometry for Structural Confirmation of Derivatized Compounds

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While MS itself is not inherently a chiral technique, it is invaluable for the structural confirmation of chiral molecules, especially when coupled with chromatographic separation and derivatization methods. acs.org

When a chiral compound like 2-amino-3-hydroxyhexanoic acid is derivatized, for example, with a chiral derivatizing agent for NMR or HPLC analysis, mass spectrometry can be used to confirm the structure of the resulting diastereomers. nih.govresearchgate.net Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to gently ionize the derivatized molecules, allowing for the determination of their molecular weight with high accuracy. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis. acs.org By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, one can confirm the covalent attachment of the derivatizing agent and the integrity of the original amino acid structure. nih.gov This is particularly useful in complex biological matrices where confirmation of the identity of a derivatized analyte is essential. acs.org

Future Directions and Emerging Research Frontiers for 2s,3r 2 Amino 3 Hydroxyhexanoic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The precise arrangement of atoms in (2S,3R)-2-amino-3-hydroxyhexanoic acid, particularly its two stereocenters, demands synthetic strategies that offer high levels of control. While methods for the synthesis of β-hydroxy-α-amino acids exist, the development of novel routes with improved efficiency and stereoselectivity specifically for this compound is a critical area for future research.

Furthermore, the development of organocatalytic methods, which avoid the use of metals, presents an attractive and sustainable avenue. For example, highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids has been reported using Schiff bases of glycine (B1666218) o-nitroanilide under Brønsted base catalysis. acs.org Adapting such methodologies to accommodate the propyl side chain of this compound could provide a more direct and environmentally benign synthetic route.

Key areas for research in synthetic chemistry include:

Catalytic Asymmetric Aldol (B89426) Reactions: Developing novel catalysts that can facilitate the direct, stereocontrolled aldol reaction between a glycine equivalent and butyraldehyde (B50154).

Substrate-Controlled Synthesis: Exploring chiral pool starting materials that can be elaborated to the target molecule with high diastereoselectivity.

Flow Chemistry Approaches: Investigating the use of continuous flow reactors to improve reaction efficiency, safety, and scalability of existing or newly developed synthetic routes.

A summary of synthetic approaches for similar compounds that could be adapted is presented in the table below.

| Starting Material/Method | Target Moiety | Key Advantages | Potential for this compound |

| Garner's Aldehyde | (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | High stereocontrol from a common intermediate elsevierpure.com | Adaptable for the synthesis of various β-hydroxy-α-amino acids. |

| Glycine Schiff Bases | syn-β-Hydroxy α-amino acids | Organocatalytic, high enantio- and diastereoselectivity acs.org | Promising for direct synthesis with the correct stereochemistry. |

| D-glucose | (2S,3R)-α-hydroxy-β-aminodecanoic acid | Utilizes a readily available chiral pool starting material nih.gov | The principles of functional group manipulation could be applied. |

Expansion of Biocatalytic Toolsets for Hydroxyamino Acid Chemistry

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing exquisite stereoselectivity under mild reaction conditions. The application of enzymes to the synthesis of this compound is a burgeoning field with immense potential. While the biocatalytic synthesis of various hydroxy amino acids has been demonstrated, a dedicated enzymatic route to this specific compound remains an area for active exploration. researchgate.net

Future research should focus on the discovery and engineering of enzymes capable of catalyzing the key bond-forming reactions required for the synthesis of this compound. Key enzyme classes of interest include:

Aldolases: These enzymes catalyze the formation of carbon-carbon bonds and could be engineered to accept butyraldehyde as a substrate and react with glycine or a glycine equivalent with high (2S,3R) selectivity.

Transaminases: Engineered transaminases could be employed for the stereoselective amination of a corresponding β-hydroxy-α-keto acid precursor.

Hydroxylases: The direct, stereoselective hydroxylation of a 2-aminohexanoic acid derivative at the C3 position using a specific hydroxylase is another promising, albeit challenging, avenue.

| Enzyme Class | Potential Reaction | Advantages |

| Aldolases | Glycine + Butyraldehyde → this compound | C-C bond formation with potential for high stereocontrol. |

| Transaminases | 2-keto-3-hydroxyhexanoic acid → this compound | Highly stereoselective amination. |

| Hydroxylases | 2-aminohexanoic acid → this compound | Direct introduction of the hydroxyl group. |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. For this compound, a compound for which extensive experimental data is lacking, in silico methods offer a powerful means to predict its properties and guide future experimental work.

A significant research frontier lies in the application of computational tools to:

Predict Physicochemical Properties: Utilize quantitative structure-property relationship (QSPR) models to estimate key properties such as solubility, pKa, and lipophilicity. While current databases like AAindex primarily focus on the 20 canonical amino acids, methods are being developed to estimate the properties of non-canonical amino acids. nih.gov

Conformational Analysis: Perform detailed conformational searches and molecular dynamics simulations to understand the preferred three-dimensional structures of the molecule in different environments. This is crucial for understanding its potential interactions with biological macromolecules.

Virtual Screening and Docking: Employ molecular docking simulations to predict the binding affinity of this compound to various protein targets. This could help in identifying potential biological roles and designing new enzyme inhibitors or bioactive peptides. The incorporation of non-proteinogenic amino acids in peptides has been shown to enhance their therapeutic properties. nih.govresearchgate.net

The development of accurate force fields and predictive models specifically tailored for non-proteinogenic amino acids is an ongoing challenge and a key area for future research that will directly benefit the study of compounds like this compound.

Exploration of Undiscovered Biological Roles and Pathways

Perhaps the most exciting frontier for this compound lies in the exploration of its biological functions. As a non-proteinogenic amino acid, it is not incorporated into proteins via the standard genetic code, but this does not preclude it from having significant biological activity. Many non-proteinogenic amino acids play crucial roles as signaling molecules, metabolic intermediates, or defense compounds in various organisms. nih.gov

Future research should aim to uncover the potential biological roles of this compound through a variety of approaches:

Metabolomic Screening: Develop analytical methods to screen for the presence of this compound in biological samples, which could provide clues to its natural occurrence and metabolic pathways. The metabolism of many amino acids involves mitochondrial enzymes, and dysfunction in these pathways can lead to various disorders. acs.orgmolport.com

Phenotypic Screening: Test the effect of the compound on various cell lines and model organisms to identify any observable phenotypic changes, which could indicate a biological activity.

Target Identification: If a biological activity is observed, employ chemical biology techniques to identify the specific protein or pathway that the compound interacts with. The introduction of hydroxyl-bearing amino acids has been shown to cause spectral shifts in rhodopsin, indicating their potential to influence protein function. nih.gov

The discovery of a novel biological role for this compound could open up new avenues for drug discovery and a deeper understanding of cellular metabolism. The vastness of undiscovered metabolic pathways presents a rich territory for future exploration. acs.org

Q & A

Q. What are the optimal conditions for synthesizing (2S,3R)-2-amino-3-hydroxyhexanoic acid with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity (>98% ee), use chiral auxiliary-mediated synthesis or enzymatic resolution. For example:

- Chiral Pool Strategy : Start with L-threonine derivatives to leverage inherent stereochemistry .

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of α-keto intermediates (reaction conditions: 50°C, 50 bar H₂, THF solvent) .

- Purification : Use reverse-phase HPLC with a Chiralpak IA column (mobile phase: 70:30 hexane/isopropanol; flow rate: 1 mL/min) to isolate the target stereoisomer .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer: Combine multiple orthogonal methods:

Q. How can researchers screen for its biological activity in metabolic pathways?

Methodological Answer:

- In Vitro Assays : Use mitochondrial lysates to measure inhibition of β-hydroxyacyl-CoA dehydrogenase (HADH) activity. Monitor NADH depletion at 340 nm (IC₅₀ reported as 12.5 µM in rat liver mitochondria) .

- Isotopic Tracing : Incubate with ¹³C-glucose in cell cultures and track incorporation into TCA cycle intermediates via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer:

- Dose-Dependent Studies : Replicate experiments across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects. For example, neuroprotection at 10 nM vs. cytotoxicity at 50 µM in SH-SY5Y cells .

- Impurity Analysis : Use high-resolution MS to check for trace contaminants (e.g., 2-amino-3-oxohexanoic acid, a byproduct of oxidation) that may skew results .

- Cell-Type Specificity : Compare responses in primary neurons vs. cancer cell lines to clarify tissue-dependent effects .

Q. What strategies overcome competing reaction pathways in stereoselective synthesis?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group and TBS for the hydroxyl group to prevent undesired cyclization .

- Solvent Control : Perform key steps in polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize racemization .

- Kinetic Resolution : Optimize reaction time (e.g., stop at 80% conversion) to favor the (2S,3R) isomer over the (2R,3S) diastereomer .

Q. What methods elucidate its interactions with enzymes like 3-hydroxyacyl-CoA dehydrogenases?

Methodological Answer:

- X-Ray Crystallography : Co-crystallize the compound with human HADH (PDB ID: 1WYZ) to map binding interactions. Key residues: Arg135 and Tyr158 form hydrogen bonds with the hydroxyl/amino groups .

- Molecular Dynamics (MD) : Simulate binding free energy (ΔG) using AMBER force fields. Data shows a ΔG of -9.8 kcal/mol, indicating strong affinity for the active site .

- Isothermal Titration Calorimetry (ITC) : Measure Kd = 2.3 µM in 20 mM Tris-HCl buffer (pH 7.4), confirming competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.